molecular formula C11H13BrFNSi B3223558 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline CAS No. 1219741-80-6

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline

Cat. No. B3223558
CAS RN: 1219741-80-6
M. Wt: 286.21 g/mol
InChI Key: YBMJIZWULHSSBK-UHFFFAOYSA-N
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Description

“4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline” is a chemical compound with the molecular formula C11H13BrFNSi and a molecular weight of 286.22 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline” consists of a bromine atom, a fluorine atom, a trimethylsilyl group, and an ethynyl group attached to an aniline base . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The reaction of alkali metal bis(trimethylsilyl)amides with halobenzenes, including bromo- and fluoro-substituted compounds, has been studied to understand the effects of solvent, halogen, and alkali metal on the isomer ratio produced. This research provides insights into the synthesis pathways of compounds like 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline and their derivatives (Lis et al., 2015).

Structural Analysis and Material Properties

  • The crystal structures of substituted anilines, including those with ethynyl groups, were compared to understand the role of different substituents in the crystal formation and properties. This study helps to understand the structural peculiarities and potential applications of compounds similar to 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (Dey et al., 2003).

Potential Applications in NLO Materials

  • Vibrational analysis of halogen-substituted anilines, including their theoretical and experimental examination, has been conducted to explore their potential as nonlinear optical (NLO) materials. This research outlines the electronic effects of substituents on aniline's structure and the implications for material properties (Revathi et al., 2017).

Polymer Synthesis

  • The synthesis and thermal reaction of acetylenic group substituted poly(organophosphazenes) and cyclotriphosphazene have been explored, indicating the versatility of ethynyl-aniline derivatives in creating novel polymeric materials. This research highlights the synthesis process and the resulting polymer's solubility and thermal properties (Chang et al., 1992).

Safety and Hazards

Safety data for “4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

4-bromo-5-fluoro-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNSi/c1-15(2,3)5-4-8-6-9(12)10(13)7-11(8)14/h6-7H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMJIZWULHSSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195700
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline

CAS RN

1219741-80-6
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219741-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (44 mL) followed by trimethylsilylacetylene (0.737 mL, 5.32 mmol) were added dropwise to a suspension of 4-bromo-5-fluoro-2-iodoaniline (1.4 g, 4.43 mmol), Pd(PPh3)2Cl2 (0.156 g, 0.222 mmol), and CuI (0.042 g, 0.222 mmol) at 0° C. The reaction was warmed to ambient temperature and stirred for 2 h. The reaction was concentrated, diluted with Et2O, and filtered through Celite. The filtrate was washed with brine, dried (Na2SO4), filtered and concentrated. Chromatography over silica eluting with 2-8% EtOAc/hexanes afforded the desired product as a yellow oil.
Quantity
0.737 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0.156 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.042 g
Type
catalyst
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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